

Synthesis of Butane-2-sulfonamide from butane-2-sulfonyl chloride

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Compound of Interest

Compound Name: Butane-2-sulfonamide

Cat. No.: B3246515

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Application Note: Synthesis of Butane-2-sulfonamide

Introduction

Sulfonamides are a critical class of organic compounds with a wide range of applications in medicinal chemistry and drug development, most notably as antibacterial agents. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with an amine. This application note provides a detailed protocol for the synthesis of **butane-2-sulfonamide** from butane-2-sulfonyl chloride and aqueous ammonia. The procedure is designed for researchers in synthetic chemistry and drug discovery, offering a straightforward and efficient method for the preparation of this primary sulfonamide.

Reaction Scheme

*Butane-2-sulfonyl chloride reacts with ammonia via nucleophilic substitution to yield **butane-2-sulfonamide** and ammonium chloride.*

Experimental Protocol

Materials and Equipment:

- Butane-2-sulfonyl chloride (1.0 eq)

- Aqueous ammonia (28-30% NH_3 solution) (10.0 eq)
- Dichloromethane (DCM)
- Distilled water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve butane-2-sulfonyl chloride (1.0 eq) in dichloromethane (20 mL). Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Addition of Ammonia:** Slowly add aqueous ammonia (10.0 eq) dropwise to the stirred solution of butane-2-sulfonyl chloride over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-10 °C during the addition. A white precipitate may form.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Upon completion of the reaction, add distilled water (20 mL) to the flask and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **butane-2-sulfonamide** can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- **Characterization:** The final product should be characterized by determining its melting point and by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Parameter	Value
Reagents	
Butane-2-sulfonyl chloride	1.0 equivalent
Aqueous Ammonia (28-30%)	10.0 equivalents
Reaction Conditions	
Solvent	Dichloromethane (DCM)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2 hours
Expected Results	
Theoretical Yield	Calculated based on the limiting reagent
Physical Appearance	White to off-white solid
Characterization Data	
Melting Point	Literature value dependent
¹ H NMR (CDCl ₃)	Characteristic peaks for butyl and NH ₂ protons
¹³ C NMR (CDCl ₃)	Characteristic peaks for butyl carbons
IR (KBr)	N-H stretching, S=O stretching bands

Visualizations

Experimental Workflow

Caption: Synthesis workflow for **Butane-2-sulfonamide**.

Signaling Pathway (General Sulfonamide Synthesis)

Caption: Reaction mechanism for sulfonamide synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical

manipulations should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all reagents before use.

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